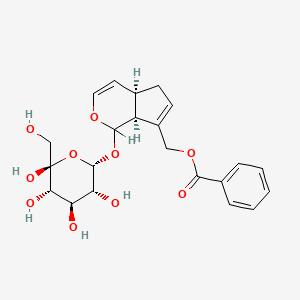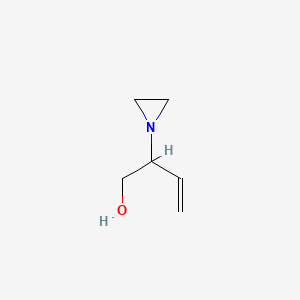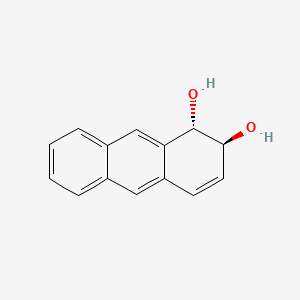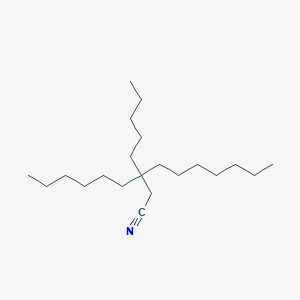
3-Hexyl-3-pentyldecanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hexyl-3-pentyldecanenitrile: is an organic compound with the molecular formula C21H41N . It is characterized by a nitrile group (-CN) attached to a long aliphatic chain, making it a member of the nitrile family. This compound is notable for its unique structure, which includes a combination of hexyl and pentyl groups attached to a decanenitrile backbone .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hexyl-3-pentyldecanenitrile typically involves the reaction of appropriate alkyl halides with sodium cyanide (NaCN) under controlled conditions. The reaction proceeds via nucleophilic substitution, where the cyanide ion replaces the halide ion, forming the nitrile group. The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions: 3-Hexyl-3-pentyldecanenitrile undergoes several types of chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Sodium cyanide (NaCN) in aprotic solvents like DMSO or DMF.
Major Products Formed:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Hexyl-3-pentyldecanenitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Mecanismo De Acción
The mechanism of action of 3-Hexyl-3-pentyldecanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The long aliphatic chain may also influence the compound’s solubility and membrane permeability, affecting its distribution and efficacy within biological systems .
Comparación Con Compuestos Similares
3-Hexylthiophene: A thiophene derivative with similar aliphatic chain length.
3-Pentylthiophene: Another thiophene derivative with a pentyl group.
Decanenitrile: A simpler nitrile compound with a shorter aliphatic chain.
Uniqueness: 3-Hexyl-3-pentyldecanenitrile is unique due to its specific combination of hexyl and pentyl groups attached to a decanenitrile backbone. This structure imparts distinct physicochemical properties, such as solubility, reactivity, and potential biological activity, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
59405-47-9 |
|---|---|
Fórmula molecular |
C21H41N |
Peso molecular |
307.6 g/mol |
Nombre IUPAC |
3-hexyl-3-pentyldecanenitrile |
InChI |
InChI=1S/C21H41N/c1-4-7-10-12-15-18-21(19-20-22,16-13-9-6-3)17-14-11-8-5-2/h4-19H2,1-3H3 |
Clave InChI |
SOULKXPPGBPHBK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(CCCCC)(CCCCCC)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(2Z)-5,5,6,6,7,7,7-heptafluoro-4-oxohept-2-en-2-yl]benzohydrazide](/img/structure/B14155465.png)

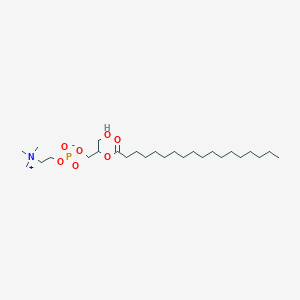
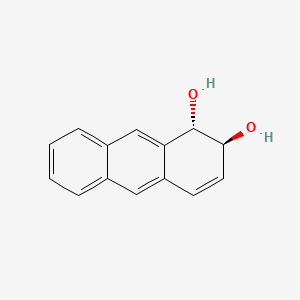

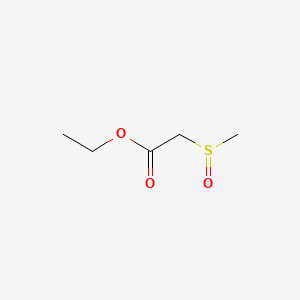
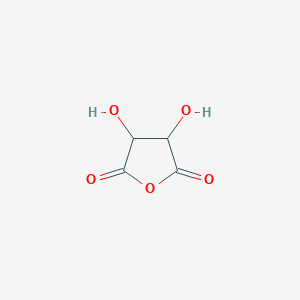
![5-(3,4-Dimethoxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B14155509.png)
![4-[(2E)-2-benzylidenehydrazinyl]pyrimidin-2(1H)-one](/img/structure/B14155516.png)
